Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
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Overview
Description
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound that features a naphthalene ring attached to a pyrimidine ring with sulfonate and dioxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Attachment of the Naphthalene Ring: The final step involves the coupling of the naphthalene ring to the sulfonated pyrimidine derivative through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Naphthalen-1-yl derivatives with various substituents.
Scientific Research Applications
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, van der Waals forces, and π-π stacking interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate: Similar structure but with the naphthalene ring attached at a different position.
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Uniqueness
Naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene and pyrimidine rings, along with the sulfonate group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
naphthalen-1-yl 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-17-10-14(15(19)18(2)16(17)20)24(21,22)23-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWKYOTVCJYBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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